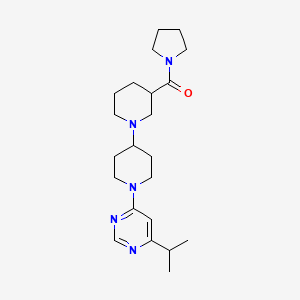![molecular formula C16H14N2S2 B5379563 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5379563.png)
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine, also known as MPTP, is a compound that has been widely studied in the scientific community. MPTP is a thiazole-based compound that has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects:
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been found to increase the production of antioxidants, which can protect cells from oxidative damage. 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is readily available and relatively inexpensive. However, one limitation of using 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine. One area of research could be the development of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine derivatives with improved pharmacological properties. Additionally, further studies could be conducted to better understand the mechanism of action of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine. Finally, studies could be conducted to investigate the potential use of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in the treatment of other diseases, such as neurodegenerative diseases like Parkinson's disease.
Synthesemethoden
The synthesis of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine involves the reaction of 2-chloro-5-methylpyridine with 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde in the presence of sodium methoxide. The reaction yields 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine as the final product.
Wissenschaftliche Forschungsanwendungen
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-12-5-4-6-13(9-12)16-18-14(11-20-16)10-19-15-7-2-3-8-17-15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZHRUHTISNMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5379483.png)
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5379491.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5379493.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)


![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylnicotinamide](/img/structure/B5379512.png)

![1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone](/img/structure/B5379518.png)
![2-({2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5379530.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile](/img/structure/B5379536.png)
![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5379573.png)